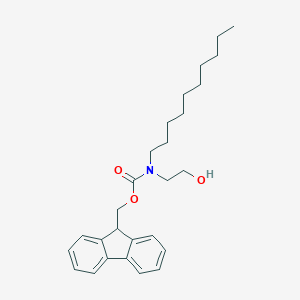

Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester, also known as DEC-HEMA, is a derivative of the carbamic acid family and is used in a variety of scientific research applications. It is a colorless, water-soluble compound with a wide range of uses in the laboratory and in the pharmaceutical industry. DEC-HEMA is synthesized through a reaction between decyl alcohol and hydroxyethyl carbamate. This compound is widely used in the synthesis of various organic compounds and as a reagent for the preparation of drug molecules.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester, and its derivatives, are primarily used in the synthesis and characterization of complex organic compounds. For instance, it is involved in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, which has been prepared from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), derived from potassium thiocyanate. This showcases the compound's utility in creating complex molecules with potential applications in various scientific fields, such as medicinal chemistry and materials science (Le & Goodnow, 2004).

Crystallography and Molecular Structure Analysis

In crystallography, this compound has been instrumental in analyzing molecular structures. For example, N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine's crystal structure was studied, and the molecular plane of the O=C—NH—Cα unit was observed to be slightly pyramidalized. This study provides insights into the molecule's geometric and electronic structure, which are critical in understanding its reactivity and interaction with other molecules (Yamada et al., 2008).

Polymer Synthesis and Characterization

The compound is also used in polymer chemistry. For instance, it's involved in the synthesis of blue-light-emitting copolymers of 9,9-dihexylfluorene and 9-arylcarbazole. These copolymers display high glass transition temperatures and are studied for their physical properties, such as photoluminescence and quantum yield, indicating the compound's potential applications in the field of optoelectronic materials (Wong et al., 2005).

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,26,29H,2-8,13,18-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJILTKKYTDZGGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514172 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester | |

CAS RN |

239088-19-8 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)

![Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate](/img/structure/B123297.png)